BenchChemオンラインストアへようこそ!

3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

This disubstituted 1,2,4-oxadiazole hybrid (CAS 2034514‑65‑1) fuses an ortho‑fluorophenyl motif with a 2‑methoxy‑4‑methylpyrimidine pharmacophore. The exact 2‑fluorophenyl substitution creates a unique electronic topography that positional isomers (meta‑F, chloro) cannot replicate—critical for ATP‑competitive kinase SAR, bromodomain inhibitor design, and agrochemical lead optimization. Request a quote to secure this specific regioisomer for reproducible structure‑activity relationship studies.

Molecular Formula C14H11FN4O2
Molecular Weight 286.266
CAS No. 2034514-65-1
Cat. No. B2510310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole
CAS2034514-65-1
Molecular FormulaC14H11FN4O2
Molecular Weight286.266
Structural Identifiers
SMILESCC1=NC(=NC=C1C2=NC(=NO2)C3=CC=CC=C3F)OC
InChIInChI=1S/C14H11FN4O2/c1-8-10(7-16-14(17-8)20-2)13-18-12(19-21-13)9-5-3-4-6-11(9)15/h3-7H,1-2H3
InChIKeyYZCAHPQPYNJYPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034514-65-1): Core Scaffold and Research Positioning


3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034514-65-1) is a wholly synthetic, disubstituted 1,2,4-oxadiazole hybrid that conjoins an ortho-fluorophenyl motif at the oxadiazole 3-position with a 2-methoxy-4-methylpyrimidin-5-yl substituent at the 5-position [1]. With a molecular formula of C15H13FN4O3 and a molecular weight of approximately 316.29 g/mol, it is catalogued as a research‑grade building block for medicinal chemistry and chemical biology programs [2]. The compound’s architecture embeds two privileged heterocyclic pharmacophores within a single, compact entity, making it a candidate for structure–activity relationship (SAR) exploration across multiple target classes.

Why Generic Substitution of 3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole Fails in Research and Procurement


Compounds sharing the 5‑(2‑methoxy‑4‑methylpyrimidin‑5‑yl)‑1,2,4‑oxadiazole scaffold cannot be interchanged indiscriminately because even seemingly conservative alterations at the oxadiazole 3‑position—such as shifting the fluorine atom from the ortho to the meta position, replacing fluorine with chlorine, or substituting the aryl ring entirely—produce distinct electronic distributions, dipole moments, and steric profiles that govern target engagement, selectivity, and metabolic stability [1][2]. The specific 2‑fluorophenyl substitution pattern of CAS 2034514‑65‑1 imparts a unique combination of lipophilicity, hydrogen‑bond acceptor capability, and metabolic oxidation resistance that directly influences binding kinetics and off‑target promiscuity relative to its positional isomers and halogen congeners. Consequently, procurement of the exact compound is essential for reproducible SAR studies and lead‑optimization campaigns.

Quantitative Differentiation Evidence for 3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034514-65-1)


Ortho-Fluorine Electronic Effect on Oxadiazole Core Reactivity vs. Meta-Fluoro Analog

The ortho‑fluorine atom in CAS 2034514‑65‑1 exerts a stronger electron‑withdrawing inductive effect (–I) on the adjacent oxadiazole ring compared with the meta‑fluoro isomer (CAS 2034330‑10‑2), measurably influencing the electron density of the heterocycle and the acidity of the oxadiazole C–H bond. In analogous 1,2,4‑oxadiazole series, ortho‑fluoro substitution has been correlated with altered reactivity in nucleophilic aromatic substitution and modified hydrogen‑bond acceptor strength of the oxadiazole nitrogen atoms [1]. While direct comparative kinetic data for this exact pair are not publicly available, the well‑established Hammett σₘ and σₚ constants for fluorine (σₘ = 0.34, σₚ = 0.06) versus the through‑space field effect of ortho‑fluorine provide a quantitative framework for predicting differential behavior.

Medicinal Chemistry Structure–Activity Relationship Fluorine Chemistry

Halogen‑Dependent Lipophilicity and Permeability Differentiation vs. 3‑Chlorophenyl Analog

Replacement of the 2‑fluorophenyl group in CAS 2034514‑65‑1 with a 3‑chlorophenyl group (CAS 2034281‑25‑7) is predicted to increase lipophilicity (clogP) by approximately 0.5–0.8 log units based on the fragment‑based π‑values for aromatic fluorine (π ≈ 0.14) versus chlorine (π ≈ 0.71) [1]. This change can substantially affect aqueous solubility, passive membrane permeability, and CYP450 metabolic susceptibility. In related oxadiazole‑pyrimidine kinase inhibitor series, a ΔclogP of >0.5 has been associated with a >3‑fold shift in Caco‑2 permeability and altered oral bioavailability [2]. Direct experimental comparison for this precise scaffold is not yet reported.

Pharmacokinetics Lipophilicity Drug Design

Metabolic Stability Advantage Conferred by 2‑Fluorophenyl Blocking of Para‑Hydroxylation

The ortho‑fluorine substituent in CAS 2034514‑65‑1 occupies the position most susceptible to CYP450‑mediated aromatic hydroxylation in unsubstituted phenyl oxadiazoles, thereby acting as a metabolic blocking group. In matched molecular pair analyses across multiple 1,2,4‑oxadiazole series, ortho‑fluorination of the pendant phenyl ring has been shown to increase human liver microsome (HLM) half‑life by 2‑ to 5‑fold relative to the unsubstituted phenyl analog (where data exist) [1]. The 3‑methyl‑substituted analog (lacking the fluorophenyl group entirely) is predicted to exhibit a markedly different metabolic profile due to the absence of this blocking effect. Quantitative in vitro metabolic stability data for CAS 2034514‑65‑1 versus its close analogs have not been published.

Metabolic Stability Cytochrome P450 Lead Optimization

Scaffold‑Specific Physicochemical Property Vector vs. 5‑(2‑Methoxy‑4‑methylpyrimidin‑5‑yl)‑3‑methyl‑1,2,4‑oxadiazole

CAS 2034514‑65‑1 (MW ≈ 316.29 g/mol, formula C15H13FN4O3) presents a substantially different physicochemical property vector compared with the 3‑methyl analog (MW ≈ 220.23 g/mol, formula C10H12N4O2). The presence of the 2‑fluorophenyl ring increases molecular weight by ~96 Da, adds one hydrogen‑bond acceptor (fluorine), increases topological polar surface area (TPSA), and shifts the lipophilicity–hydrophilicity balance. In high‑throughput screening libraries, such differences in property space frequently correlate with distinct protein‑target preferences and off‑target profiles [1]. These property differences are objectively calculable from the molecular structures and provide a rational basis for selecting CAS 2034514‑65‑1 over the truncated methyl analog when exploring binding pockets that require an extended aromatic terminus.

Physicochemical Properties Molecular Descriptors Chemical Procurement

Procurement‑Mapped Application Scenarios for 3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034514-65-1)


Kinase Inhibitor Lead Generation Requiring Ortho‑Fluoro Aryl Oxadiazole Hinge‑Binding Motifs

The combination of a 1,2,4‑oxadiazole ring—a recognized bioisostere of the amide and ester functionalities—with an ortho‑fluorophenyl substituent makes CAS 2034514‑65‑1 a compelling starting point for designing ATP‑competitive kinase inhibitors. The oxadiazole can engage the kinase hinge region through hydrogen‑bond interactions, while the 2‑fluorophenyl group occupies the hydrophobic back pocket, leveraging the fluorine atom’s ability to form orthogonal multipolar interactions with backbone carbonyls [1][2]. Procurement of this specific regioisomer is essential because the ortho‑fluorine geometry uniquely orients the phenyl ring for optimal pocket complementarity; the meta‑fluoro or chloro analogs would project the halogen into a different sub‑pocket, potentially reducing affinity.

Structure–Activity Relationship (SAR) Expansion Around Pyrimidine‑Oxadiazole Hybrids for Anti‑Infective Target Validation

The 2‑methoxy‑4‑methylpyrimidine moiety present in CAS 2034514‑65‑1 is a privileged fragment in antibacterial and antifungal drug discovery, where pyrimidine‑based inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase are well precedented [1]. Coupling this pyrimidine to the 1,2,4‑oxadiazole‑2‑fluorophenyl terminus creates a structurally differentiated scaffold that can be screened against resistant microbial strains. The methoxy group on the pyrimidine ring offers a handle for further derivatization, while the ortho‑fluorophenyl oxadiazole provides metabolic stability advantages over unsubstituted phenyl analogs, making the compound suitable for minimum inhibitory concentration (MIC) determination in both rich and minimal media.

Chemical Probe Development for Epigenetic Reader Domain Inhibition Using Oxadiazole‑Based Acetyl‑Lysine Mimetics

1,2,4‑Oxadiazoles have been validated as acetyl‑lysine mimetics capable of displacing bromodomain‑containing proteins from acetylated histone peptides [1]. CAS 2034514‑65‑1, with its 3‑(2‑fluorophenyl)‑1,2,4‑oxadiazole substructure, can serve as a starting scaffold for developing selective BRD4 or CBP/p300 bromodomain inhibitors. The ortho‑fluorine not only enhances metabolic robustness but also provides a convenient ¹⁹F NMR probe for monitoring protein‑ligand interactions in direct‑binding assays (e.g., CPMG or WaterLOGSY), facilitating fragment‑based screening and hit validation without the need for additional labeling.

Agricultural Fungicide Lead Discovery Leveraging Pyrimidine‑Oxadiazole Hybrid Architecture

Patent literature has established oxadiazole‑pyrimidine hybrids as active leads against phytopathogenic fungi, with several examples demonstrating broad‑spectrum fungicidal activity in greenhouse trials [1]. The 2‑methoxy‑4‑methylpyrimidine‑5‑yl subunit in CAS 2034514‑65‑1 is structurally related to commercial pyrimidine fungicides, and the 2‑fluorophenyl oxadiazole terminus may enhance cuticular penetration and phloem mobility relative to more polar analogs. Procurement of the pure compound enables structure‑driven optimization of EC₅₀ values against target pathogens such as Botrytis cinerea and Septoria tritici, with the fluorophenyl group serving as a tunable lipophilicity handle for balancing systemic versus contact activity.

Quote Request

Request a Quote for 3-(2-Fluorophenyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.